molecular formula C21H23NO6S2 B2370811 4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide CAS No. 896325-46-5

4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide

Cat. No.: B2370811
CAS No.: 896325-46-5
M. Wt: 449.54
InChI Key: JSYILKUALDLNQC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide is a chemical compound with a complex structure that includes an ethoxy group, a furan ring, and a tosyl group attached to a benzenesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable base.

    Introduction of the Furan Ring: The furan ring can be incorporated via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Attachment of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a base.

    Formation of the Benzenesulfonamide Backbone: The final step involves the formation of the benzenesulfonamide backbone through a nucleophilic substitution reaction using a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide: A compound with a similar structure but with a morpholino group instead of a tosyl group.

    4-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: A compound with a pyridazinone ring instead of a furan ring.

Uniqueness

4-ethoxy-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tosyl group, in particular, enhances its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S2/c1-3-27-17-8-12-19(13-9-17)30(25,26)22-15-21(20-5-4-14-28-20)29(23,24)18-10-6-16(2)7-11-18/h4-14,21-22H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYILKUALDLNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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